1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The imidazopyridine scaffold is known for its biological activity and has been explored for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization. This process results in the formation of the imidazopyridine core . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the imidazopyridine core.
Scientific Research Applications
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Rimegepant: An imidazopyridine derivative used for the treatment of migraines.
Telcagepant: Another imidazopyridine investigated for migraine treatment.
Ralimetinib: An investigational agent for cancer and Proteus syndrome.
Miransertib: Explored for the treatment of Proteus syndrome.
Uniqueness
1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
2731009-04-2 |
---|---|
Molecular Formula |
C8H8ClN3O3 |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.